BCRP Inhibition Potency of Butein Tetramethyl Ether vs. Parent Butein and Other Chalcone Derivatives in MCF-7 MX and MDCK BCRP Cell Models
Butein tetramethyl ether (Compound 20) demonstrates BCRP inhibitory activity with IC₅₀ values of 2.2 μM (MCF-7 MX cells) and 1.03 μM (MDCK BCRP cells) in the Hoechst 33342 accumulation assay [1]. In contrast, the parent compound butein was not identified as a BCRP inhibitor in the same comprehensive chalcone screening study, with BCRP inhibitory activity being strictly dependent on the methoxylation pattern rather than hydroxyl substitution [2]. Within the full panel of synthesized chalcones and benzochalcones tested, the 3,4-dimethoxy substitution on ring B (present in butein tetramethyl ether) was found to be optimal for BCRP inhibition, while compounds bearing hydroxyl groups showed minimal to no BCRP inhibitory effect [2].
| Evidence Dimension | BCRP/ABCG2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | MCF-7 MX: 2.2 μM; MDCK BCRP: 1.03 μM |
| Comparator Or Baseline | Butein (487-52-5, 2′,3,4,4′-tetrahydroxychalcone): Not active as BCRP inhibitor in the same assay panel; other hydroxyl-substituted chalcones: minimal/no BCRP inhibition |
| Quantified Difference | Qualitative functional divergence: methoxylation confers BCRP inhibition; hydroxylation yields negligible BCRP activity |
| Conditions | Hoechst 33342 accumulation assay in MCF-7 MX (mitoxantrone-resistant) and MDCK cells expressing human BCRP; 30 min pre-incubation; fluorescence measured over 120 min |
Why This Matters
Procurement of butein tetramethyl ether rather than butein is essential for BCRP/ABCG2 inhibition studies; using the hydroxylated parent compound will yield negative or confounding results in efflux transporter assays.
- [1] Juvale, K., Pape, V.F.S., Wiese, M. Investigation of chalcones and benzochalcones as inhibitors of breast cancer resistance protein. Bioorganic & Medicinal Chemistry. 2012; 20(1): 346-355. View Source
- [2] Juvale, K., Pape, V.F.S., Wiese, M. Investigation of chalcones and benzochalcones as inhibitors of breast cancer resistance protein. Bioorganic & Medicinal Chemistry. 2012; 20(1): 346-355. Abstract: SAR summary regarding substituent requirements. View Source
